THIQ对hMC4R的亲和力与效价:与非选择性激动剂MTII的头对头比较
THIQ 在结合和功能活性上表现出对hMC4R的极高亲和力与效价,显著优于传统的非选择性肽类激动剂。与MTII相比,THIQ的IC50值降低了约6倍,表明其在靶点结合上更具优势 [1]。
| Evidence Dimension | 对hMC4R的结合亲和力 (IC50) |
|---|---|
| Target Compound Data | 1.2 nM |
| Comparator Or Baseline | MTII: 6.6 nM |
| Quantified Difference | THIQ的亲和力是MTII的5.5倍 (1.2 nM vs 6.6 nM) |
| Conditions | 使用表达hMC4R的HEK293细胞膜,通过[125I]NDP-α-MSH竞争性结合实验测定 |
Why This Matters
更高的靶点结合亲和力意味着在相同浓度下,THIQ能更有效地占据受体,这对于需要完全激活MC4R通路以观察最强生物效应的实验至关重要,尤其是在体内给药剂量受限的情况下。
- [1] Sebhat, I. K., Martin, W. J., Ye, Z., Barakat, K., Mosley, R. T., Johnston, D. B., ... & Nargund, R. P. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-methyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective melanocortin subtype-4 receptor agonist. Journal of Medicinal Chemistry, 45(21), 4589-4593. View Source
